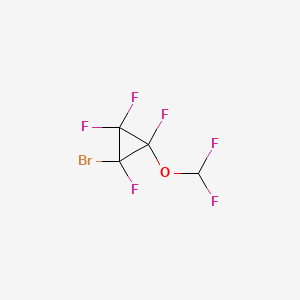
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane is a fluorinated organic compound with a unique structure that includes a cyclopropane ring substituted with bromine and difluoromethoxy groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides with enhanced efficacy and environmental compatibility.
Materials Science: It can be utilized in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and low surface energy.
Wirkmechanismus
The mechanism by which 1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
- 1-Bromo-2-(trifluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- 1-Bromo-2-(difluoromethoxy)benzene
- 1-Bromo-2-(difluoromethoxy)ethane
These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
58707-65-6 |
|---|---|
Molekularformel |
C4HBrF6O |
Molekulargewicht |
258.94 g/mol |
IUPAC-Name |
1-bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HBrF6O/c5-2(8)3(9,10)4(2,11)12-1(6)7/h1H |
InChI-Schlüssel |
MVWWDBRICUGSFW-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC1(C(C1(F)Br)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


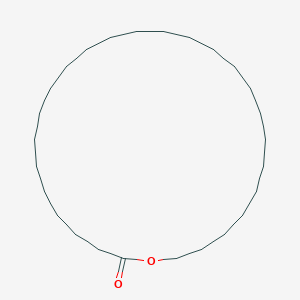
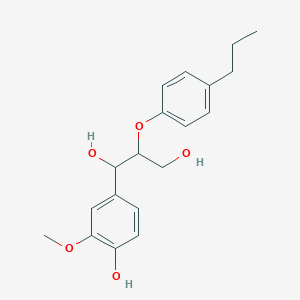


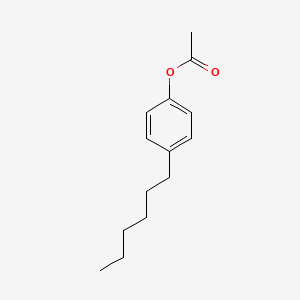
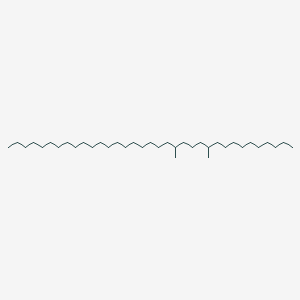
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)

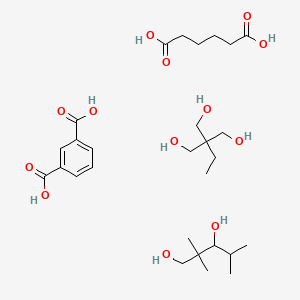
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
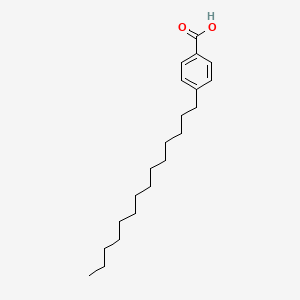
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
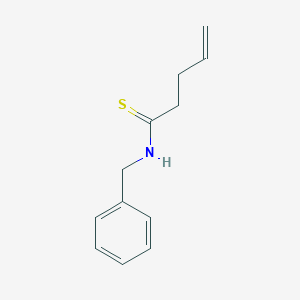
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
